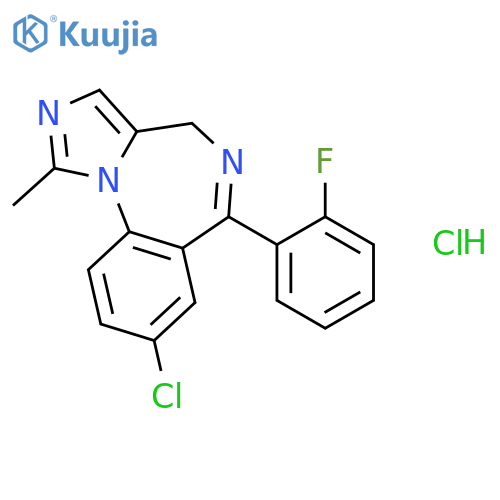Cas no 59467-96-8 (Midazolam hydrochloride)

Midazolam hydrochloride structure
商品名:Midazolam hydrochloride
Midazolam hydrochloride 化学的及び物理的性質
名前と識別子
-
- Midazolam hydrochloride
- 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5a][1,4]benzodiazepine hydrochloride
- 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine,hydrochloride
- 003
- EINECS 261-776-6
- Hypnovel
- Midazolam (hydrochloride)
- Midazolam Hcl
- Ro 21-3981
- Rocam
- UNII-W7TTW573JJ
- D00696
- MIDAZOLAM HYDROCHLORIDE CIV [USP-RS]
- Hydrochloride, Midazolam
- NCGC00168254-01
- CAS-59467-96-8
- SEIZALAM
- MLS001401415
- MIDAZOLAM HYDROCHLORIDE [MART.]
- Midazolam.HCl
- Ro 21-3981/003
- HY-B0676A
- BCP15579
- 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine monohydrochloride
- MIDAZOLAM HYDROCHLORIDE [ORANGE BOOK]
- DTXSID8047846
- 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine hydrochloride
- NSC 751451
- AKOS024457308
- CHEBI:6932
- NS00088000
- 4H-Imidazo[1,5a][1,4]benzodiazepine, 8-chloro-6-(2-fluorophenyl)-1-methyl-, hydrochloride
- Midazolam hydrochloride [USAN]
- Ro-213981001
- 8-Chloro-6-(O-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine monohydrochloride
- Tox21_112613
- Versed (TN)
- 4H-Imidazo(1,5-a)(1,4)benzodiazepine, 8-chloro-6-(2-fluorophenyl)-1-methyl-, monohydrochloride
- MIDAZOLAM HYDROCHLORIDE (MART.)
- Versed hydrochloride
- CHEMBL1200420
- Midazolam in Sodium Chloride
- NCGC00168254-02
- 8-Chloro-6-(2-fluorophenyl)-1-Methyl-4H-Imidazo(1,5a)(1,4)Benzodiazepine
- 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine;hydrochloride
- Ro-21-3981/003
- SHP615
- MIDOZALAM HYDROCHLORIDE
- 59467-96-8
- midazoalm
- SCHEMBL41265
- MIDAZOLAM HYDROCHLORIDE CIV (USP-RS)
- Hypnovel hydrochloride
- NSC751451
- Q27292444
- 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine hydrochloride
- CCG-100983
- MIDAZOLAM HYDROCHLORIDE [WHO-DD]
- MIDAZOLAM HYDROCHLORIDE [MI]
- MIDAZOLAM HYDROCHLORIDE [HSDB]
- Midazolam hydrochloride (USAN)
- NSC-751451
- Tox21_112613_1
- Versed
- MIDAZOLAM HYDROCHLORIDE [VANDF]
- Midazolam hydrochloride preservative free
- MIDAZOLAM HYDROCHLORIDE (AUTOINJECTOR)
- NC00233
- SHP-615
- Midazolam hydrochloride civ
- MFCD00864445
- SMR000469160
- DTXCID8027824
- 4H-Imidazo(1,5-a)(1,4)benzodiazepine, 8-chloro-6-(2-fluorophenyl)-1-methyl-, hydrochloride
- 8-Chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine monohydrochloride
- W7TTW573JJ
-
- MDL: MFCD01721980
- インチ: InChI=1S/C18H13ClFN3.ClH/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13;/h2-9H,10H2,1H3;1H
- InChIKey: PLYSCVSCYOQVRP-UHFFFAOYSA-N
- ほほえんだ: CC1=NC=C2CN=C(C3=CC=CC=C3F)C4=C(C=CC(=C4)Cl)N12.Cl
計算された属性
- せいみつぶんしりょう: 361.05500
- どういたいしつりょう: 361.055
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 471
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2A^2
じっけんとくせい
- ふってん: 496.9 °C at 760 mmHg
- フラッシュポイント: 496.9 °C at 760 mmHg
- PSA: 30.18000
- LogP: 4.56180
Midazolam hydrochloride セキュリティ情報
- 危険物輸送番号:UN 3249
- RTECS番号:NI2922250
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
- 包装グループ:III
- 包装カテゴリ:III
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:6.1(b)
- 包装等級:III
Midazolam hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | M-5441-50 mg |
Midazolam hydrochloride |
59467-96-8 | 50mg |
$100.00 | 2023-01-04 | ||
| Biosynth | M-5441-250 mg |
Midazolam hydrochloride |
59467-96-8 | 250MG |
$300.00 | 2023-01-04 | ||
| Biosynth | M-5441-25 mg |
Midazolam hydrochloride |
59467-96-8 | 25mg |
$65.00 | 2023-01-04 | ||
| Biosynth | M-5441-100 mg |
Midazolam hydrochloride |
59467-96-8 | 100MG |
$160.00 | 2023-01-04 | ||
| Biosynth | M-5441-500 mg |
Midazolam hydrochloride |
59467-96-8 | 500MG |
$400.00 | 2023-01-04 |
Midazolam hydrochloride 関連文献
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
59467-96-8 (Midazolam hydrochloride) 関連製品
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
